molecular formula C17H18F3N3O2 B2694962 [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 2320571-92-2

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone

Katalognummer B2694962
CAS-Nummer: 2320571-92-2
Molekulargewicht: 353.345
InChI-Schlüssel: GRMKNKPFNPTWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a small molecule that belongs to the class of piperidine compounds and has a molecular weight of 397.4 g/mol.

Wirkmechanismus

The mechanism of action of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone acts as a partial agonist of the dopamine D3 receptor, which results in a moderate increase in dopamine release. The activation of the dopamine D3 receptor has been shown to be involved in the regulation of reward and motivation, making [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation.
Biochemical and Physiological Effects
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been shown to have a moderate affinity for the dopamine D2 receptor, which is another G protein-coupled receptor that is involved in the regulation of dopamine release. The activation of the dopamine D2 receptor has been shown to be involved in the regulation of motor function and cognition. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has also been shown to have a moderate affinity for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its moderate affinity for the dopamine D2 receptor and serotonin 5-HT2A receptor, and its potential as a PET imaging agent. However, [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone also has some limitations for lab experiments, including its low water solubility, which can make it difficult to administer in vivo, and its potential for off-target effects due to its moderate affinity for other receptors.

Zukünftige Richtungen

There are several future directions for the study of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, including the development of more selective and potent dopamine D3 receptor agonists, the optimization of the synthesis method for increased yield and purity, and the development of new imaging agents for the visualization of the dopamine D3 receptor in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone and its potential applications in the treatment of drug addiction and other disorders related to reward and motivation.

Synthesemethoden

The synthesis of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves a series of chemical reactions, starting from the reaction of 4-(trifluoromethoxy)benzaldehyde with 1-methyl-4-piperidone to form the intermediate 4-(trifluoromethoxy)phenyl)-[1-methyl-4-piperidinyl]methanone. The intermediate is then reacted with 4-bromo-1-methylpyrazole in the presence of a base to form the final product, [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone. The synthesis of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been shown to have a high affinity for the dopamine D3 receptor, making it a potential candidate for the treatment of drug addiction and Parkinson's disease. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has also been studied for its potential as a positron emission tomography (PET) imaging agent for the visualization of the dopamine D3 receptor in the brain.

Eigenschaften

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-22-10-14(9-21-22)13-3-2-8-23(11-13)16(24)12-4-6-15(7-5-12)25-17(18,19)20/h4-7,9-10,13H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMKNKPFNPTWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.